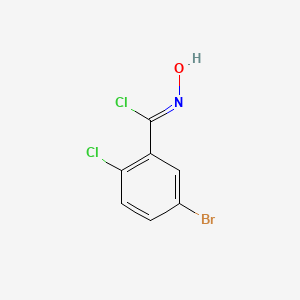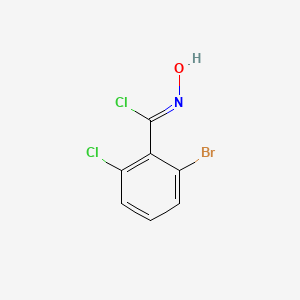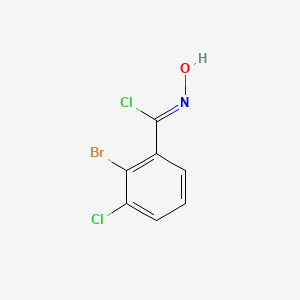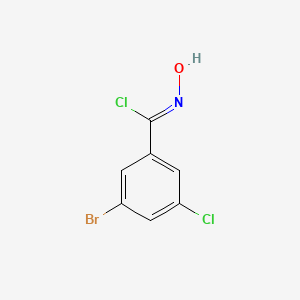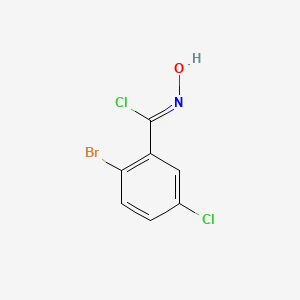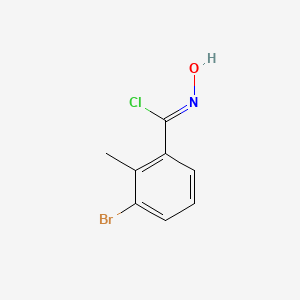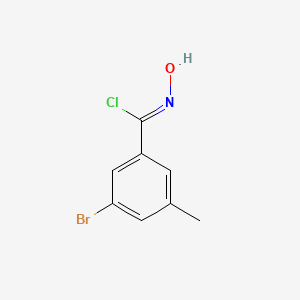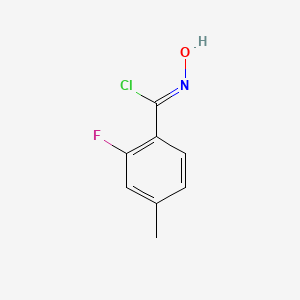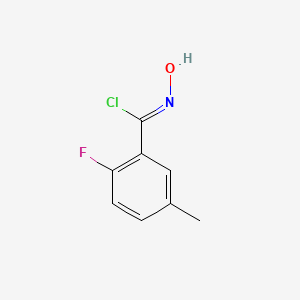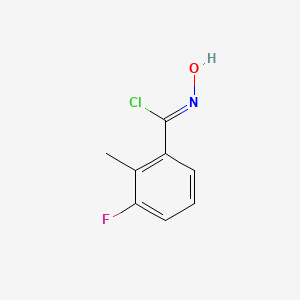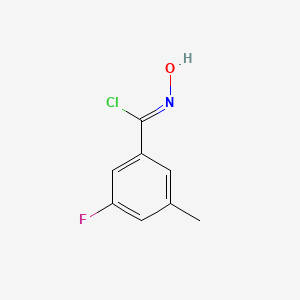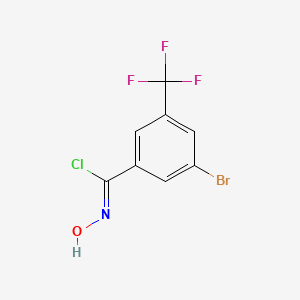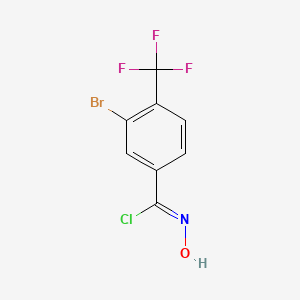
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride is a compound that features a trifluoromethyl group, a bromine atom, and a hydroxy group attached to a benzenecarboximidoyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light irradiation is used to generate the trifluoromethyl radical . The reaction conditions often involve the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photoredox catalysis process. This method is advantageous due to its operational simplicity and the ability to use natural sunlight as a light source . The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, particularly under photoredox catalysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Photoredox Catalysts: Such as ruthenium (II) polypyridine complexes for radical reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield carbonyl or hydrogenated products, respectively.
科学研究应用
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride involves the generation of the trifluoromethyl radical under photoredox catalysis conditions . This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-containing compounds, such as:
Uniqueness
What sets 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride apart from these similar compounds is its unique combination of functional groups, including the bromine atom, hydroxy group, and benzenecarboximidoyl chloride structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
(1Z)-3-bromo-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-3-4(7(10)14-15)1-2-5(6)8(11,12)13/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGBFRPWGSBIO-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
